

# Downregulation of MYC expression by ENL inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Eleven-Nineteen-Leukemia
Protein IN-1

Cat. No.:

B12406110

Get Quote

An In-depth Technical Guide to the Downregulation of MYC Expression by ENL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The MYC oncogene is a critical driver of tumorigenesis in a wide array of human cancers. Its transcriptional regulation is complex and often hijacked in malignant cells. A key player in this dysregulation is the epigenetic reader protein ENL (Eleven-Nineteen Leukemia), which contains a YEATS domain that recognizes acetylated histone tails. ENL is crucial for the high-level expression of MYC, particularly through its role in regulating super-enhancers. Consequently, inhibiting ENL has emerged as a promising therapeutic strategy to suppress MYC expression and impede cancer progression. This technical guide provides a comprehensive overview of the mechanism of ENL-mediated MYC regulation, the action of ENL inhibitors, and the experimental methodologies used to study these processes.

# The Core Mechanism: ENL as a Mediator of MYC Transcription

ENL is a scaffold protein that links histone acetylation to active gene transcription. Its function is primarily mediated by its N-terminal YEATS domain, which specifically binds to acetylated



lysine residues on histone H3, particularly H3K9ac and H3K27ac.[1][2][3] These histone marks are characteristic of active promoters and enhancers.

The binding of ENL to acetylated chromatin has several downstream consequences that converge to promote robust transcription of target genes, including MYC:

- Super-Enhancer Regulation: ENL preferentially occupies super-enhancers, which are large clusters of enhancers that drive high-level expression of key cell identity and oncogenes.[1]
   [4][5] The MYC gene is a well-established super-enhancer-driven oncogene.[1][6][7][8] ENL's presence at these regulatory regions is critical for their function.
- Recruitment of Transcriptional Machinery: Upon binding to chromatin, ENL recruits essential components of the transcriptional machinery. This includes the Super Elongation Complex (SEC), which contains the positive transcription elongation factor b (P-TEFb).[9][10][11] P-TEFb, in turn, phosphorylates RNA Polymerase II (Pol II), stimulating transcriptional elongation.
- Interaction with FACT Complex: ENL also interacts with the Facilitates Chromatin Transcription (FACT) complex, a histone chaperone that plays a role in nucleosome reorganization during transcription.[1][4][5]

The dependency of MYC on ENL is particularly pronounced in cancers like acute myeloid leukemia (AML), where ENL is indispensable for the proliferation of leukemia cells.[2][12][13]

### **Mechanism of Action of ENL Inhibitors**

Given the critical role of the ENL YEATS domain in recognizing acetylated histones and driving oncogenic transcription, it has become a prime target for therapeutic intervention. Small-molecule inhibitors have been developed to specifically bind to the acyl-lysine binding pocket of the ENL YEATS domain.[9][14][15][16]

The mechanism of these inhibitors is competitive:

 Binding to the YEATS Domain: The inhibitor occupies the hydrophobic pocket within the YEATS domain that normally recognizes acetylated lysine.



- Displacement from Chromatin: This binding event prevents the YEATS domain from engaging with acetylated histones. As a result, ENL is displaced from its target sites on chromatin, including the super-enhancers and promoters of genes like MYC.[9][14][16]
- Suppression of Transcription: The eviction of ENL from chromatin leads to the dissociation of the transcriptional machinery it recruits, such as the SEC. This results in a marked reduction in Pol II activity and a subsequent decrease in the transcription of ENL target genes.[2][14]

In addition to small-molecule inhibitors, targeted protein degradation strategies, such as proteolysis-targeting chimeras (PROTACs), have been developed to induce the degradation of the ENL protein, leading to a more sustained suppression of its function.[9][17]

# Quantitative Data on ENL Inhibitor-Mediated MYC Downregulation

Numerous studies have demonstrated the potent ability of ENL inhibitors to downregulate MYC expression. The following tables summarize key quantitative data from the literature.



| Inhibitor      | Cell Line | Concentrati<br>on | Time Point | MYC mRNA<br>Fold<br>Change (vs.<br>DMSO) | Reference |
|----------------|-----------|-------------------|------------|------------------------------------------|-----------|
| TDI-11055      | MV4;11    | 1 μΜ              | 72 hours   | ~0.2                                     | [18]      |
| TDI-11055      | OCI-AML3  | 1 μΜ              | 24 hours   | Significantly<br>downregulate<br>d       | [14]      |
| SR-0813        | MV4;11    | 1 μΜ              | 3 hours    | ~0.6                                     | [9]       |
| SR-0813        | MV4;11    | 1 μΜ              | 24 hours   | ~0.4                                     | [9]       |
| MS41           | MV4;11    | 100 nM            | 24 hours   | ~0.3                                     | [17]      |
| Compound<br>24 | Molm-13   | 10 μΜ             | 4 days     | ~0.6                                     | [11]      |
| Compound<br>50 | Molm-13   | 10 μΜ             | 4 days     | ~0.5                                     | [11]      |

Table 1: Effect of ENL Inhibitors on MYC mRNA Expression.

| Inhibitor | Cell Line | Concentrati<br>on | Time Point | Effect on<br>MYC<br>Protein<br>Levels | Reference |
|-----------|-----------|-------------------|------------|---------------------------------------|-----------|
| MS41      | MV4;11    | 100 nM            | 24 hours   | Substantial reduction                 | [17]      |
| SR-1114   | MV4;11    | 10 μΜ             | 16 hours   | Significant<br>downregulati<br>on     | [9]       |

Table 2: Effect of ENL Inhibitors on MYC Protein Expression.



| Inhibitor | Cell Line | IC50 / EC50<br>(Proliferation) | Reference |
|-----------|-----------|--------------------------------|-----------|
| TDI-11055 | MV4;11    | < 100 nM                       | [14]      |
| TDI-11055 | MOLM-13   | < 100 nM                       | [14]      |
| SR-0813   | MV4;11    | ~200 nM                        | [9]       |
| SR-0813   | MOLM-13   | ~400 nM                        | [9]       |
| MS41      | MV4;11    | DC50 ~1.5 nM<br>(degradation)  | [17]      |

Table 3: Anti-proliferative Effects of ENL Inhibitors in ENL-dependent Cancer Cell Lines.

## **Detailed Experimental Protocols**

The following are generalized protocols for key experiments used to assess the downregulation of MYC by ENL inhibitors. Specific details may need to be optimized for particular cell lines and reagents.

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To determine the genome-wide occupancy of ENL and its displacement from specific loci (e.g., MYC super-enhancer) following inhibitor treatment.

#### Methodology:

- Cell Culture and Treatment: Culture cells (e.g., MV4;11) to the desired density and treat with the ENL inhibitor or DMSO (vehicle control) for the specified time (e.g., 4-24 hours).
- Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.



- Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to ENL. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
- Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
- Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K, and then purify the DNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between inhibitor-treated and control samples to identify regions with reduced ENL occupancy.

### **Reverse Transcription-Quantitative PCR (RT-qPCR)**

Objective: To quantify the change in MYC mRNA expression levels after treatment with an ENL inhibitor.

#### Methodology:

- Cell Culture and Treatment: Treat cells with a dose-range of the ENL inhibitor or DMSO for the desired time.
- RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- Quantitative PCR: Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH, B2M) for normalization. Use a SYBR Green or TaqMan-based detection method.



 Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle control.

## **Western Blotting**

Objective: To measure the levels of MYC protein following treatment with an ENL inhibitor.

#### Methodology:

- Cell Culture and Treatment: Treat cells with the ENL inhibitor or DMSO.
- Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MYC. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
- Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities using densitometry software and normalize the MYC protein levels to the loading control.

## **Visualizations: Pathways and Workflows**











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. aacrjournals.org [aacrjournals.org]

### Foundational & Exploratory





- 2. ENL links histone acetylation to oncogenic gene expression in AML PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription control by the ENL YEATS domain in acute leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Epigenetic Reader ENL Inhibits Super-Enhancer-Driven Oncogenic Transcription and Synergizes with BET Inhibition to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. MYC overexpression leads to increased chromatin interactions at super-enhancers and MYC binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MYC enhancer-ome: Long-range transcriptional regulation of MYC PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Transcription control by the ENL YEATS domain in acute leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 17. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Downregulation of MYC expression by ENL inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406110#downregulation-of-myc-expression-by-enl-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com